molecular formula C16H14N4OS B5824050 N-(N-Benzo[d]thiazol-2-ylcarbamimidoyl)-4-methylbenzamide

N-(N-Benzo[d]thiazol-2-ylcarbamimidoyl)-4-methylbenzamide

Cat. No.: B5824050
M. Wt: 310.4 g/mol
InChI Key: KQKWTYPZAJBEON-UHFFFAOYSA-N
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Description

N-(N-Benzo[d]thiazol-2-ylcarbamimidoyl)-4-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

N-(N-Benzo[d]thiazol-2-ylcarbamimidoyl)-4-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(N-Benzo[d]thiazol-2-ylcarbamimidoyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1 in Mycobacterium tuberculosis, which is essential for the biosynthesis of the bacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria. Additionally, molecular docking studies have predicted its binding to other protein targets, further elucidating its mechanism of action .

Comparison with Similar Compounds

N-(N-Benzo[d]thiazol-2-ylcarbamimidoyl)-4-methylbenzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-6-8-11(9-7-10)14(21)19-15(17)20-16-18-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWTYPZAJBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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